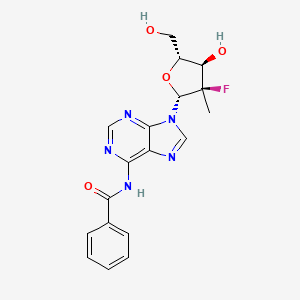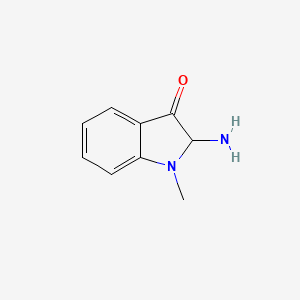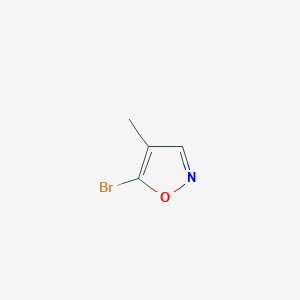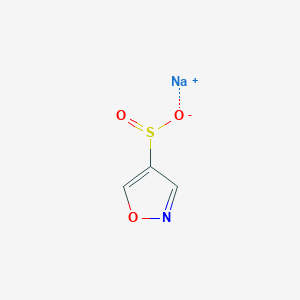![molecular formula C14H20N2O2 B13114056 1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone is an organic compound that features a phenyl group substituted with an aminomethyl group and a methanone group linked to a 2,6-dimethylmorpholino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)benzaldehyde and 2,6-dimethylmorpholine.
Condensation Reaction: The 4-(aminomethyl)benzaldehyde undergoes a condensation reaction with 2,6-dimethylmorpholine in the presence of a suitable catalyst, such as an acid or base, to form the desired methanone compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the electrophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanone and morpholino groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of the 2,6-dimethylmorpholino group.
4-(aminomethyl)benzyl alcohol: This compound has a similar aminomethylphenyl structure but lacks the methanone and morpholino groups.
Uniqueness
(4-(aminomethyl)phenyl)(2,6-dimethylmorpholino)methanone is unique due to the presence of the 2,6-dimethylmorpholino group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for designing compounds with tailored biological activities and material properties.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
[4-(aminomethyl)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13-5-3-12(7-15)4-6-13/h3-6,10-11H,7-9,15H2,1-2H3 |
Clave InChI |
ZYZSDPIYLJWATM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)







![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)
